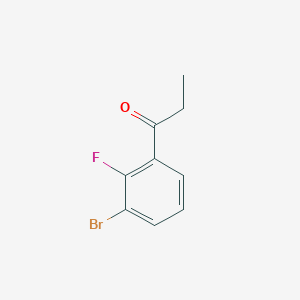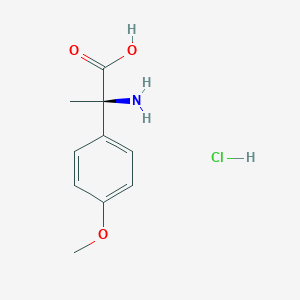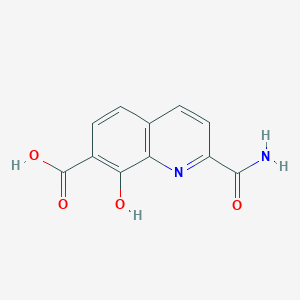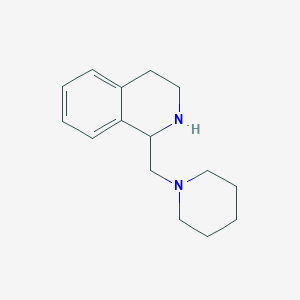
1-(3-Bromo-2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3-Bromo-2-fluorophényl)propan-1-one est un composé organique de formule moléculaire C9H8BrFO. Il s'agit d'un dérivé de la propiophénone, où le cycle phényle est substitué par des atomes de brome et de fluor.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 1-(3-Bromo-2-fluorophényl)propan-1-one peut être synthétisée par plusieurs méthodes. Une approche courante implique la bromation de la 3-fluoropropiophénone en utilisant du brome en présence d'un catalyseur tel que le bromure de fer(III). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(3-Bromo-2-fluorophényl)propan-1-one peut impliquer des processus de bromation à grande échelle avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les réacteurs à écoulement continu et les systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
La 1-(3-Bromo-2-fluorophényl)propan-1-one subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Réduction : Le groupe carbonyle peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants anhydres.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Oxydation : Permanganate de potassium en solution aqueuse ou trioxyde de chrome dans l'acide acétique.
Principaux produits formés
Substitution nucléophile : Phénylpropanones substituées.
Réduction : 1-(3-Bromo-2-fluorophényl)propan-1-ol.
Oxydation : Acide 3-bromo-2-fluorobenzoïque.
Applications De Recherche Scientifique
La 1-(3-Bromo-2-fluorophényl)propan-1-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme précurseur pour le développement de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 1-(3-Bromo-2-fluorophényl)propan-1-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Chloro-2-fluorophényl)propan-1-one
- 1-(3-Bromo-4-fluorophényl)propan-1-one
- 1-(3-Bromo-2-chlorophényl)propan-1-one
Unicité
La 1-(3-Bromo-2-fluorophényl)propan-1-one est unique en raison de la position spécifique des atomes de brome et de fluor sur le cycle phényle. Ce motif de substitution unique peut influencer sa réactivité et ses interactions avec d'autres molécules, ce qui le distingue d'autres composés similaires .
Propriétés
Numéro CAS |
1261680-61-8 |
|---|---|
Formule moléculaire |
C9H8BrFO |
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(3-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 |
Clé InChI |
UZLUQFDXNPIPGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)


![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)


![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)



